(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
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Description
Imidazo[4,5-c]pyridine derivatives, such as "(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride", are of significant interest in medicinal chemistry due to their diverse biological activities. The structural motif of imidazo[4,5-c]pyridine is present in numerous compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives often involves multistep reactions, including Pictet-Spengler reactions for constructing the imidazo[4,5-c]pyridine core. For example, Klutchko et al. (1991) described the synthesis of new derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) through the Pictet-Spengler reaction of N_im-substituted histidines (Klutchko et al., 1991).
Scientific Research Applications
Synthesis and Reactivity
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride and its derivatives have been a focal point in synthetic chemistry due to their utility in constructing complex molecular architectures. For instance, the functionalization reactions of certain pyrazole-carboxylic acids with 2,3-diaminopyridine have yielded significant derivatives, including 3H-imidazo[4,5-b]pyridine derivatives, elucidating the versatility of these compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005). Moreover, the synthesis of spinacines, derivatives of the naturally occurring amino acid (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, has been reported, showcasing the compound’s role in creating various amide, ester, and alkyl derivatives (Klutchko, Hodges, Blankley, & Colbry, 1991).
Pharmaceutical Relevance
In the pharmaceutical domain, the compound’s derivatives have been explored for their potential therapeutic applications. Notably, a series of conformationally restricted fused imidazole derivatives, involving 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine, have been synthesized and evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds show potential for treating conditions like irritable bowel syndrome (IBS) and symptoms associated with cancer chemotherapy (Ohta et al., 1996). Similarly, derivatives such as 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones have been identified as inhibitors of VEGFR-2 kinase, potentially contributing to cancer treatment strategies (Han et al., 2012).
properties
IUPAC Name |
(6S)-3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.2ClH/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10;;/h1-5,9,12,15H,6-8H2,(H,18,19);2*1H/t12-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAZXLREDQKKH-LTCKWSDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560575 |
Source
|
Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114788-05-5 |
Source
|
Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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